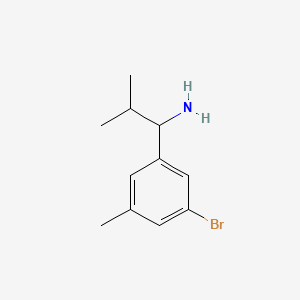

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7,11H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGACYBJTZMIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Executive Summary

The synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine presents a specific set of chemoselective challenges common to late-stage drug discovery intermediates. The molecule features a meta-substituted aryl bromide—a critical handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig)—which must remain intact during the construction of the sterically hindered benzylic amine.

This guide details a robust, scalable route utilizing Weinreb Amide chemistry to install the sterically demanding isobutyl group without compromising the aryl bromide. It further details a Titanium(IV)-mediated reductive amination to overcome the steric hindrance of the

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine |

| Molecular Formula | C |

| Key Structural Features | Meta-bromo substituent (labile to Li/Mg exchange); Benzylic amine; Steric bulk at C2 (isopropyl).[1] |

| Primary Challenge | Preventing Ar-Br lithiation/magnesiation during alkylation; Overcoming steric hindrance during imine formation. |

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the Weinreb amide to prevent over-addition of the organometallic reagent, a common failure mode when using esters or acid chlorides.

Figure 1: Retrosynthetic logic prioritizing the preservation of the aryl bromide handle.

Detailed Synthetic Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert 3-bromo-5-methylbenzoic acid to 3-bromo-N-methoxy-N,5-dimethylbenzamide.

Rationale: The Weinreb amide forms a stable 5-membered chelate with the metal cation upon nucleophilic attack, preventing the collapse of the tetrahedral intermediate until acidic workup. This guarantees mono-addition to form the ketone.

Protocol:

-

Activation: Charge a flame-dried 1L round-bottom flask with 3-bromo-5-methylbenzoic acid (21.5 g, 100 mmol) and DCM (400 mL). Add 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol) portion-wise at 0°C.

-

Observation: Vigorous evolution of CO

gas.

-

-

Stirring: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole.

-

Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) followed by Triethylamine (15.3 mL, 110 mmol).

-

Reaction: Stir at RT for 12 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Workup: Quench with 1M HCl (200 mL). Extract aqueous layer with DCM (2 x 100 mL). Wash combined organics with Sat. NaHCO

and Brine.[2] Dry over MgSO -

Yield: Expect ~23-25 g (85-92%) of a pale yellow oil/solid.

Step 2: Chemoselective Grignard Addition

Objective: Install the isopropyl group to form 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-one.

Critical Control Point: Temperature. Aryl bromides can undergo Halogen-Metal exchange with Grignard reagents. However, at -78°C , the nucleophilic attack on the Weinreb amide is kinetically favored over the Br-Mg exchange at the meta position.

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck flask under Argon. Dissolve the Weinreb amide (12.9 g, 50 mmol) in anhydrous THF (150 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Add Isopropylmagnesium chloride (2.0 M in THF) (30 mL, 60 mmol) dropwise over 30 minutes via syringe pump.

-

Note: Maintain internal temperature below -70°C to prevent attack on the Ar-Br bond.

-

-

Equilibration: Stir at -78°C for 2 hours.

-

Quench: Pour the cold reaction mixture directly into a vigorously stirring solution of 1M HCl (200 mL) at 0°C. This hydrolyzes the stable tetrahedral intermediate to the ketone.

-

Purification: Extract with Et

O. Flash chromatography (SiO -

Data: The product is a colorless oil.

-

IR: 1685 cm

(Ketone C=O). -

1H NMR: Distinct doublet for isopropyl methyls (~1.1 ppm) and septet (~3.4 ppm).

-

Step 3: Ti(IV)-Mediated Reductive Amination

Objective: Convert the hindered ketone to the target amine.

Rationale: The isopropyl group adjacent to the carbonyl creates significant steric hindrance, making standard imine formation slow. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine intermediate before reduction.

Protocol:

-

Imine Formation: In a sealed tube, combine the Ketone (2.41 g, 10 mmol), Ammonium Acetate (7.7 g, 100 mmol, 10 eq), and Titanium(IV) isopropoxide (5.9 mL, 20 mmol, 2 eq).

-

Solvent: Neat or minimal MeOH (5 mL).

-

-

Incubation: Stir at 40-50°C for 6-8 hours. The solution will become viscous.

-

Reduction: Dilute with MeOH (20 mL). Cool to 0°C. Add Sodium Cyanoborohydride (NaBH

CN) (0.94 g, 15 mmol) portion-wise.-

Safety: HCN generation is possible; ensure proper venting.

-

-

Workup: Quench with 1M NaOH (30 mL) to precipitate titanium salts. Filter through a Celite pad.[3]

-

Extraction: Extract the filtrate with DCM. The amine can be converted to the HCl salt for storage.

Analytical & Safety Profile

Data Summary

| Parameter | Value / Observation |

| Typical Overall Yield | 55 - 65% (over 3 steps) |

| Major Impurity (Step 2) | 3,3'-dibromo-5,5'-dimethylbiphenyl (via radical coupling if temp > -40°C) |

| Major Impurity (Step 3) | Reduced alcohol (if imine formation is incomplete) |

| Appearance | White crystalline solid (as HCl salt) |

Reaction Workflow Visualization

Figure 2: Sequential workflow highlighting reagents and intermediates.

Troubleshooting & Optimization

Preventing "Halogen Dance"

If the 3-bromo substituent shows instability (observed via debrominated byproducts in MS), switch the organometallic reagent in Step 2 from iPrMgCl to Diisopropylzinc (iPr

Chiral Resolution

The synthesized amine is racemic. For drug development requiring the (R)- or (S)-enantiomer:

-

Chemical Resolution: Recrystallization with L-Tartaric acid or N-Acetyl-L-leucine .

-

Enzymatic Resolution: Kinetic resolution using Candida antarctica Lipase B (CAL-B) with ethyl acetate as the acyl donor.

References

-

Weinreb Amide Synthesis & Utility

-

Chemoselectivity of Grignard Reagents with Halogenated Aromatics

- Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2003, 42(36), 4302-4320.

-

Titanium-Mediated Reductive Amination

- Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60(15), 4928–4929.

-

General Synthesis of Phenethylamines

- PubChem Compound Summary for similar scaffolds.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine via Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the nuclear magnetic resonance (NMR) characterization of 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine, a novel organic compound with potential applications in pharmaceutical research. As a primary amine with a substituted aromatic ring and an isopropyl group, its structure presents a unique set of spectroscopic challenges and learning opportunities. This document details the step-by-step process of structural elucidation, from sample preparation to the application of advanced 1D and 2D NMR techniques. It is designed to serve as a practical resource for researchers and professionals in the field of drug development and chemical analysis, offering not just procedural instructions but also the underlying scientific rationale for each step.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical first step. The biological activity of a compound is intrinsically linked to its structure, and even minor variations can lead to significant differences in efficacy and toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for elucidating the structure of organic molecules in solution.

This guide focuses on the complete NMR characterization of 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine. The presence of a stereocenter at the benzylic position, coupled with the distinct electronic environments of the aromatic and aliphatic protons, makes this molecule an excellent case study for a multi-faceted NMR analysis. We will employ a suite of experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, to systematically piece together its molecular architecture.

Foundational Principles: A Brief Refresher on NMR

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.

-

Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), reflects the electronic environment of the nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei results in the splitting of NMR signals. The magnitude of this coupling, known as the coupling constant (J), provides information about the number of adjacent non-equivalent nuclei and their dihedral angles.

-

Integration: The area under an NMR signal is proportional to the number of nuclei contributing to that signal.

Experimental Workflow: From Sample Preparation to Data Acquisition

A high-quality NMR spectrum begins with meticulous sample preparation. The following protocol is a field-proven method for preparing small organic molecules for NMR analysis.

Sample Preparation Protocol

-

Material Weighing: Accurately weigh 5-25 mg of 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine for ¹H NMR, and 50-100 mg for ¹³C NMR experiments.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[1][2] The deuterium in the solvent provides a lock signal for the spectrometer to maintain a stable magnetic field.

-

Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtration if necessary.[1]

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity. The following is a general overview of the key experiments and their purpose.

Step-by-Step Spectral Analysis and Interpretation

¹H NMR: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.

-

Aromatic Region (δ 7.0-7.5 ppm): The 1,3,5-trisubstituted benzene ring will give rise to three distinct signals in this region. The electronic effects of the bromo (electron-withdrawing) and methyl (electron-donating) groups will influence the chemical shifts of the aromatic protons.[3][4]

-

Benzylic Proton (δ ~4.0 ppm): The proton attached to the carbon bearing the amine group (the stereocenter) will appear as a doublet, split by the adjacent methine proton of the isopropyl group.

-

Amine Protons (δ 1-2 ppm): The two protons of the primary amine (NH₂) will typically appear as a broad singlet.[5][6] The broadness is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen nucleus.

-

Isopropyl Group (δ 0.8-2.0 ppm): This group will exhibit two signals: a multiplet for the methine proton and two doublets for the diastereotopic methyl groups. The non-equivalence of the methyl groups is a consequence of the adjacent stereocenter.

-

Methyl Group on the Ring (δ ~2.3 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

Table 1: Predicted ¹H NMR Data for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | m | 3H |

| Benzylic-CH | ~4.0 | d | 1H |

| NH₂ | 1.0 - 2.0 | br s | 2H |

| Isopropyl-CH | 1.8 - 2.2 | m | 1H |

| Isopropyl-CH₃ | 0.8 - 1.2 | d | 6H |

| Aromatic-CH₃ | ~2.3 | s | 3H |

¹³C{¹H} NMR and DEPT: The Carbon Skeleton

The broadband proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to differentiate between CH, CH₂, and CH₃ groups.[7][8][9]

-

DEPT-90: Shows only signals from CH (methine) carbons.

-

DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[7]

By comparing the broadband ¹³C spectrum with the DEPT spectra, all carbon types can be assigned.

Table 2: Predicted ¹³C NMR and DEPT Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| Quaternary Aromatic-C (C-Br) | 120 - 125 | No signal | No signal |

| Quaternary Aromatic-C (C-CH₃) | 135 - 140 | No signal | No signal |

| Quaternary Aromatic-C (C-alkyl) | 140 - 145 | No signal | No signal |

| Aromatic-CH | 125 - 135 | Positive | Positive |

| Benzylic-CH | 55 - 65 | Positive | Positive |

| Isopropyl-CH | 30 - 40 | Positive | Positive |

| Isopropyl-CH₃ | 15 - 25 | No signal | Positive |

| Aromatic-CH₃ | 20 - 25 | No signal | Positive |

2D NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

The COSY (Correlation Spectroscopy) experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[10][11]

The HSQC (Heteronuclear Single Quantum Coherence) experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[12][13][14] This is instrumental for definitively assigning the ¹³C signals of protonated carbons.

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[12][15][16] This allows for the assignment of quaternary carbons and the connection of different molecular fragments.

Key Expected HMBC Correlations:

-

The benzylic proton will show correlations to the quaternary aromatic carbon it is attached to, as well as to the two adjacent aromatic CH carbons.

-

The protons of the ring's methyl group will show correlations to the quaternary carbon it is attached to and the two neighboring aromatic CH carbons.

-

The protons of the isopropyl methyl groups will show correlations to the isopropyl methine carbon and the benzylic carbon.

Data Processing and Reporting

Modern NMR software packages such as Mnova NMR, TopSpin, or NMRium offer comprehensive tools for processing, analyzing, and reporting NMR data.[17][18][19][20] Standard processing steps include Fourier transformation, phase correction, baseline correction, and referencing. For publications and reports, it is crucial to present the data in a clear and standardized format, including tables of chemical shifts and coupling constants, and annotated spectra.

Conclusion: A Confirmed Structure

By systematically applying a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine. The combination of ¹H and ¹³C NMR provides the fundamental chemical shift information, DEPT distinguishes the carbon types, COSY establishes the proton-proton connectivities within the aliphatic chain, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range correlations that tie the entire molecule together. This comprehensive approach ensures the scientific integrity of the structural assignment, a cornerstone of modern chemical and pharmaceutical research.

References

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

-

Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

-

NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

-

University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

CCPN. (n.d.). AnalysisAssign - Software for analysis of biological NMR data. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Columbia University, NMR Core Facility. (n.d.). COSY. Retrieved from [Link]

-

Delaglio, F., Wu, Z., & Bax, A. (n.d.). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. National Institutes of Health. Retrieved from [Link]

-

Brugel, W. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. National Bureau of Standards. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Magritek. (n.d.). Carbon. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Australian National University NMR / EPR Facility. (n.d.). HMBC. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Carbon-13 NMR Spectroscopy Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

-

Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

Université de Lille. (n.d.). Two-dimensional NMR spectroscopy - The long range coupling: COSY. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

Parella, T. (n.d.). Homonuclear and heteronuclear coupling constants. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Retrieved from [Link]

-

Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. A Level Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

-

ETH Zurich. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Rochester. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-bromophenyl)-5-methoxy-N-methylpentan-2-amine. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. magritek.com [magritek.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. jove.com [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.ceitec.cz [nmr.ceitec.cz]

- 16. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]

- 17. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 18. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]

- 19. nmrium.com [nmrium.com]

- 20. TopSpin | NMR Data Analysis | Bruker [bruker.com]

FT-IR spectrum of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

An In-Depth Technical Guide to the FT-IR Spectrum of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical vibrational modes of the molecule, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of its characteristic spectral features. By correlating specific absorption bands with their corresponding molecular functional groups, this guide serves as an essential reference for the structural characterization and quality control of this compound and its analogues.

Introduction: The Role of FT-IR in Structural Elucidation

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine is a substituted aromatic amine with a unique combination of functional groups, including a primary amine, a 1,3,5-trisubstituted aromatic ring, an isopropyl moiety, and a carbon-bromine bond. The precise arrangement of these groups dictates its chemical properties and potential applications. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a molecule of this complexity, FT-IR is indispensable for confirming the presence of key functional groups and verifying the overall molecular architecture, ensuring batch-to-batch consistency and purity.

Molecular Structure and Functional Group Analysis

A thorough interpretation of the FT-IR spectrum begins with a detailed analysis of the molecule's structure. The key functional groups and bond types that will produce characteristic infrared absorptions are identified below.

Figure 2: Standard operating procedure for acquiring the FT-IR spectrum using the ATR technique.

Interpretation of the FT-IR Spectrum

A hypothetical would be interpreted as follows:

-

Confirmation of the Primary Amine: The most immediate indicators would be two sharp, medium-intensity peaks in the 3400-3300 cm⁻¹ region, confirming the -NH₂ group. [1]This would be further supported by a strong bending vibration around 1620 cm⁻¹. [2]

-

Distinguishing Aromatic and Aliphatic C-H: A clear distinction would be visible around the 3000 cm⁻¹ mark. Weaker absorptions just above 3000 cm⁻¹ would confirm the aromatic C-H bonds, while a set of much stronger, sharper peaks between 2960-2870 cm⁻¹ would definitively indicate the aliphatic C-H bonds of the isopropyl and methyl groups. [3]

-

Analysis of the Aromatic System: The presence of the benzene ring would be confirmed by C=C stretching peaks between 1600-1450 cm⁻¹. [4]Crucially, the substitution pattern would be revealed by strong C-H out-of-plane bending bands in the lower fingerprint region (900-675 cm⁻¹). The specific pattern in this region would be compared against correlation charts for 1,3,5-trisubstitution to validate the isomer. [5]

-

Identification of Alkyl Structure: Within the C-H bending region, a characteristic doublet observed around 1385 cm⁻¹ and 1370 cm⁻¹ would provide strong evidence for the presence of the isopropyl group.

-

Verification of Halogenation: A medium-to-strong absorption band appearing in the low-wavenumber region, likely between 680-500 cm⁻¹, would be assigned to the C-Br stretch, confirming the presence of the bromine substituent. [6]

Conclusion

The provides a wealth of structural information, allowing for unambiguous confirmation of its identity. The key diagnostic features are the dual N-H stretching bands of the primary amine, the clear separation of aromatic and aliphatic C-H stretching frequencies, the characteristic C=C and C-H bending vibrations of the 1,3,5-trisubstituted aromatic ring, and the low-frequency C-Br stretching mode. This guide provides the theoretical foundation and practical framework for utilizing FT-IR spectroscopy as a primary tool for the characterization and quality assessment of this complex molecule in a research or industrial setting.

References

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

Wade, Jr., L.G. (2003). The features of IR spectrum. As presented in a lecture slide compilation. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: amines. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

-

Michigan State University, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Available at: [Link]

Sources

Methodological & Application

Application Note: Scaffold Utilization of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine (BMP-MPA)

[1]

Introduction & Strategic Value

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine (BMP-MPA) is a high-value bifunctional building block.[1] Structurally, it represents a "Valine-Hybrid" scaffold—combining the lipophilic bulk of a valine-like side chain (isopropyl) with a functionalized benzylic amine core.[1]

Key Structural Features:

-

The Aryl Bromide Handle: Positioned at the meta position relative to the alkyl chain, this halogen allows for orthogonal expansion via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with the amine.

-

The Benzylic Amine Anchor: The primary amine is a potent nucleophile for amide coupling, reductive amination, or heterocycle formation. Its benzylic position increases the acidity of the

-proton, enabling unique C-H functionalization strategies. -

The Steric Modulator (Isopropyl Group): Unlike standard phenethylamines, the adjacent isopropyl group introduces significant steric bulk. This restricts conformational freedom, potentially improving selectivity for receptor binding pockets (e.g., GPCRs, Kinases) and increasing metabolic stability against MAO (Monoamine Oxidase) degradation.

Divergent Synthesis Workflow

The following diagram illustrates the "Divergent Synthesis" strategy, where BMP-MPA serves as the central node for generating three distinct compound libraries.

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and amine handles.[1]

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki Expansion

Objective: Functionalization of the aryl bromide to create biaryl diversity.[1] Challenge: The free amine can poison Pd catalysts. Solution: Use of a robust catalyst system (Pd(dppf)Cl2) and a biphasic solvent system to maintain solubility.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| BMP-MPA | 1.0 | Limiting Reagent |

| Aryl Boronic Acid | 1.2 | Coupling Partner |

| Pd(dppf)Cl2[1] · DCM | 0.05 | Catalyst (Robust to amines) |

| K2CO3 (2M aq.) | 3.0 | Base |

| 1,4-Dioxane | - | Solvent (0.1 M conc.) |[1]

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, charge BMP-MPA (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).

-

Solvation: Add 1,4-Dioxane (degassed) followed by 2M aqueous K2CO3.

-

Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Look for consumption of Bromide isotope pattern).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na2SO4.[2][3]

-

Purification: Flash chromatography (DCM:MeOH:NH3 gradient).

Validation Check: The product should show the loss of the characteristic 1:1 bromine isotope doublet in Mass Spec.

Protocol B: Sterically Demanding Amide Coupling

Objective: Derivatization of the amine. Challenge: The adjacent isopropyl group (Valine-like) creates steric hindrance, slowing down nucleophilic attack.[1] Solution: Use of HATU (high-activity coupling agent) and DIPEA in a polar aprotic solvent.[1]

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (anhydrous). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 mins at RT to form the active ester.

-

Addition: Add BMP-MPA (1.0 equiv) dissolved in minimal DMF.

-

Reaction: Stir at 40°C for 6–18 hours. Note: Mild heating is required due to the steric bulk of the isopropyl group.

-

Quench: Dilute with saturated NaHCO3 (aq) to quench unreacted active ester.

-

Extraction: Extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMF.

Chiral Resolution Strategy

BMP-MPA contains a chiral center at C1.[1] For biological assays, enantiomeric purity is non-negotiable. The following workflow describes the classical resolution using diastereomeric salt formation, which is scalable and cost-effective compared to chiral HPLC.

Figure 2: Resolution of the racemic scaffold into single enantiomers using tartaric acid.[1]

Protocol C: Resolution via Tartaric Acid

-

Salt Formation: Dissolve racemic BMP-MPA (10 g) in Ethanol (hot). Add (L)-(+)-Tartaric acid (0.5 equiv for "Pope-Peachey" method or 1.0 equiv for standard).[1]

-

Crystallization: Heat to reflux until clear, then allow to cool slowly to RT, then to 4°C overnight.

-

Filtration: Collect the crystals. This is typically the (+)-amine[1]·(+)-tartrate salt (verify specific rotation).

-

Liberation: Suspend crystals in water, basify with 2M NaOH to pH 12, and extract the free amine with DCM.

References & Authority

-

Suzuki Coupling of Aryl Halides:

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

-

Amide Coupling Reagents (HATU):

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

-

Chiral Resolution of Benzylic Amines:

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Tartaric Acid protocols).

-

-

Valiophenone/Cathinone Scaffold Chemistry:

-

PubChem Compound Summary for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine.(Note: Used for structural verification).

-

Disclaimer: All protocols involve hazardous chemicals (aryl halides, organic solvents). Perform all work in a certified chemical fume hood wearing appropriate PPE.

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine Analog

An In-Depth Guide to the In Vitro Pharmacological Characterization of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

The compound 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine belongs to the α-methylphenethylamine (amphetamine) class of molecules.[1][2] Structurally, it is an analog of amphetamine, featuring a brominated and methylated phenyl ring. This structural motif strongly suggests that its primary biological targets are within the monoaminergic system, which is critical for regulating mood, cognition, and behavior. Specifically, compounds of this class are known to interact with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and may also exhibit activity at G-protein coupled receptors (GPCRs) such as the trace amine-associated receptor 1 (TAAR1).[3][4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and step-by-step protocols for the in vitro characterization of this compound. The proposed assays are designed to elucidate its binding affinity, functional potency, and mechanism of action at its most probable molecular targets. By following these protocols, researchers can generate a robust pharmacological profile, essential for understanding the compound's potential therapeutic applications or its mechanism of psychoactivity.

Rationale for Target Selection and Assay Strategy

The decision to focus on monoamine transporters and TAAR1 is rooted in the compound's structural similarity to amphetamine.[2]

-

Monoamine Transporters (DAT, NET, SERT): These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[7] Amphetamines are known to act as either reuptake inhibitors or as substrates for these transporters, leading to increased extracellular concentrations of monoamines.[6][8] Therefore, it is critical to assess the compound's ability to bind to these transporters (affinity) and to inhibit their function (potency).

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that is activated by endogenous trace amines and various psychoactive drugs, including amphetamines.[4][5] It is expressed in key monoaminergic brain regions and functions as a modulator of dopaminergic and serotonergic systems.[4][9] Activation of TAAR1 can influence the activity of monoamine transporters, making it a crucial secondary target to investigate.[5]

Our experimental strategy follows a logical progression from initial binding assessment to functional characterization. This tiered approach ensures an efficient and comprehensive evaluation of the compound's pharmacology.

Experimental Workflow Overview

The overall strategy involves a multi-step process to define the compound's interaction with its primary molecular targets. The workflow begins with determining binding affinity, followed by functional assays to measure potency and efficacy.

Caption: High-level experimental workflow for characterizing the test compound.

Protocol 1: Monoamine Transporter Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the transporter protein expressed in cell membranes. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated.[10][11]

Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

-

Radioligands:

-

For DAT: [³H]-WIN 35,428 or [³H]-CFT

-

For NET: [³H]-Nisoxetine

-

For SERT: [³H]-Citalopram or [³H]-Paroxetine

-

-

Non-specific Binding Determinants:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Instrumentation: 96-well plate harvester, liquid scintillation counter, scintillation fluid.

Workflow Diagram:

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM across 11 points.

-

Assay Plate Setup: In a 96-well plate, add reagents in triplicate for three conditions:

-

Total Binding: Assay buffer, radioligand, and vehicle (e.g., DMSO).

-

Non-specific Binding (NSB): Assay buffer, radioligand, and a high concentration of the appropriate non-specific binding determinant.

-

Competition: Assay buffer, radioligand, and varying concentrations of the test compound.

-

-

Initiate Reaction: Add the cell membrane preparation (typically 5-20 µg of protein per well) to all wells to start the binding reaction.[13] The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Protocol 2: Monoamine Transporter Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Principle: This functional assay measures the transport of a radiolabeled or fluorescent monoamine substrate into cells or synaptosomes expressing the transporter of interest. An inhibitor will reduce the rate of substrate accumulation. This protocol describes both a traditional radiolabeled method and a modern fluorescence-based alternative.

Method A: Radiometric [³H]-Monoamine Uptake Assay

Materials:

-

Cells/Tissue: Adherent HEK293 cells stably expressing DAT, NET, or SERT, or freshly prepared rat striatal (for DAT) or cortical (for NET/SERT) synaptosomes.

-

Radiolabeled Substrates: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin (5-HT).

-

Uptake Buffer (KHB): Krebs-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). For [³H]-dopamine uptake, supplement with 0.2 mg/mL ascorbic acid.[14][15]

-

Instrumentation: Liquid scintillation counter.

Step-by-Step Protocol:

-

Cell Plating: Plate adherent cells in a 96-well plate the day before the experiment to form a confluent monolayer.

-

Pre-incubation: Wash cells once with room temperature uptake buffer. Then, pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound or a known inhibitor (for positive control).[12][14]

-

Initiate Uptake: Add the radiolabeled substrate (e.g., 200 nM [³H]-dopamine) to each well to start the uptake reaction.[14][15]

-

Incubation: Incubate for a short period at room temperature (e.g., 1-5 minutes for DAT/SERT, 3-10 minutes for NET).[14][15] The time should be within the initial linear phase of uptake.

-

Termination: Rapidly remove the uptake solution and wash the cells multiple times with ice-cold buffer to stop the reaction.

-

Cell Lysis: Add a lysis buffer (e.g., 1% SDS) to each well and transfer the lysate to scintillation vials.[14][15]

-

Scintillation Counting: Add scintillation fluid and quantify the radioactivity.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound and fitting with a non-linear regression model.

Method B: Fluorescence-Based Uptake Assay

Principle: This modern, homogeneous "mix-and-read" assay uses a fluorescent substrate that mimics monoamines.[16][17] When the substrate is transported into the cell, its fluorescence increases. An extracellular quenching dye is used to eliminate background fluorescence, removing the need for wash steps.[16][17]

Materials:

-

Commercial Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[16][18][19] This kit contains the fluorescent substrate and a masking dye.

-

Cells: HEK293 or CHO cells stably expressing DAT, NET, or SERT.

-

Instrumentation: Fluorescence microplate reader capable of bottom-read mode.

Step-by-Step Protocol:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to form a confluent monolayer overnight.[19]

-

Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 10-15 minutes.

-

Reagent Addition: Prepare the dye solution according to the manufacturer's protocol and add it to all wells.[17]

-

Signal Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Read the fluorescence intensity kinetically over 20-30 minutes or as a single endpoint measurement.[17]

-

Data Analysis: Calculate the rate of uptake (for kinetic reads) or the final fluorescence intensity (for endpoint reads). Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound.

Protocol 3: TAAR1 Functional Calcium Mobilization Assay

Objective: To determine if the test compound acts as an agonist or antagonist at the human TAAR1 receptor.

Principle: TAAR1 natively couples to the Gαs protein, which is difficult to assay in a high-throughput format. A common strategy is to stably co-express TAAR1 with a promiscuous G-protein, such as Gα16, in a host cell line (e.g., CHO-K1 or HEK293).[20] Gα16 couples receptor activation to the Gαq pathway, leading to the mobilization of intracellular calcium stores, which can be detected with a calcium-sensitive fluorescent dye.[9][20]

Signaling Pathway Diagram:

Caption: TAAR1 signaling pathway via Gα16 coupling to calcium mobilization.

Materials:

-

Cells: CHO-K1 or HEK293 cell line stably co-expressing human TAAR1 and Gα16.

-

Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or a commercial kit like the Calcium 3 Assay Kit.[20]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Reference Ligands: β-phenylethylamine (β-PEA) as a reference agonist.

-

Instrumentation: Fluorescence microplate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

-

Cell Plating: Seed the TAAR1/Gα16 cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight.

-

Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

-

Agonist Mode Testing:

-

Place the plate into the fluorescence reader.

-

Establish a baseline fluorescence reading for 5-10 seconds.

-

Add varying concentrations of the test compound and measure the fluorescence response over 1-2 minutes.

-

Add a maximal concentration of the reference agonist (β-PEA) as a positive control.

-

-

Antagonist Mode Testing (if no agonist activity is found):

-

Pre-incubate the dye-loaded cells with varying concentrations of the test compound for 10-15 minutes.

-

Place the plate into the reader and add a concentration of the reference agonist that gives a sub-maximal (EC₈₀) response.

-

Measure the fluorescence response. An antagonist will reduce the signal elicited by the reference agonist.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

For Agonist Mode: Plot the response versus the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the reference agonist).

-

For Antagonist Mode: Plot the inhibition of the agonist response versus the log concentration of the test compound to determine the IC₅₀.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across different targets.

Table 1: Summary of Pharmacological Data for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

| Target | Assay Type | Parameter | Result (Mean ± SEM, n=3) |

| hDAT | [³H]-WIN 35,428 Binding | Kᵢ (nM) | Experimental Value |

| [³H]-Dopamine Uptake | IC₅₀ (nM) | Experimental Value | |

| hNET | [³H]-Nisoxetine Binding | Kᵢ (nM) | Experimental Value |

| [³H]-Norepinephrine Uptake | IC₅₀ (nM) | Experimental Value | |

| hSERT | [³H]-Citalopram Binding | Kᵢ (nM) | Experimental Value |

| [³H]-Serotonin Uptake | IC₅₀ (nM) | Experimental Value | |

| hTAAR1 | Calcium Mobilization | EC₅₀ (nM) | Experimental Value |

| Calcium Mobilization | Eₘₐₓ (% of β-PEA) | Experimental Value |

Interpretation:

-

Potency: Lower Kᵢ, IC₅₀, and EC₅₀ values indicate higher potency.

-

Selectivity: Comparing the potency values across DAT, NET, and SERT reveals the compound's selectivity profile. For example, a much lower IC₅₀ for DAT and NET compared to SERT would classify it as a dopamine/norepinephrine-preferring agent.

-

Mechanism of Action: A close correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) suggests a competitive inhibitory mechanism at the transporters. Activity in the TAAR1 assay would indicate a direct GPCR-mediated effect.

References

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Steinkellner, T., et al. (2011). Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+. Journal of Neuroscience Methods. [Link]

-

Bunnelle, E. M., et al. (2006). A rapid functional assay for the human trace amine-associated receptor 1 based on the mobilization of internal calcium. Journal of Biomolecular Screening. [Link]

-

Fowler, C. E., et al. Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

-

Zhang, Y., et al. (2022). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. International Journal of Molecular Sciences. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare. [Link]

-

Salah-Uddin, H., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. SLAS Discovery. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

-

Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

-

Simmler, L. D., et al. (2021). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. Molecules. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit Manual. Molecular Devices. [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

-

Espinoza, S., et al. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology. [Link]

-

Espinoza, S., et al. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. PMC. [Link]

-

Atanasov, V., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Molecules. [Link]

-

Radioligand Binding Assay Method Information. BindingDB. [Link]

-

Cannaert, A., et al. (2016). ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen. Journal of Analytical Toxicology. [Link]

-

Schetz, J. A. (2002). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg. [Link]

-

Armstrong, B. A., et al. (2016). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology. [Link]

-

Chen, S., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

-

510(k) Substantial Equivalence Determination Decision Summary. FDA. [Link]

-

GPCR Internalization Assay. Creative Bioarray. [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

-

Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

-

Ho, B. T., et al. (1970). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry. [Link]

-

Ho, B. T., et al. (1970). Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry. [Link]

-

(R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. PubChem. [Link]

-

3,4-Methylenedioxyamphetamine. Wikipedia. [Link]

-

alpha.-Methylphenethylamine, d-form. DrugBank. [Link]

-

Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

-

Sadowska, B., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

-

Schueler, M. G., et al. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

Methiopropamine. Wikipedia. [Link]

-

Cirigliano, A., et al. (2023). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules. [Link]

-

1-(3-Bromo-5-methylphenyl)ethan-1-amine 1g. Dana Bioscience. [Link]

Sources

- 1. Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. .alpha.-Methylphenethylamine, d-form | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]

- 5. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methiopropamine - Wikipedia [en.wikipedia.org]

- 7. Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. academic.oup.com [academic.oup.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 16. moleculardevices.com [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. biocompare.com [biocompare.com]

- 19. moleculardevices.com [moleculardevices.com]

- 20. A rapid functional assay for the human trace amine-associated receptor 1 based on the mobilization of internal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity LC-MS/MS Quantification of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine in Biological Matrices

Application Note: AN-TOX-2026-04

Executive Summary

The emergence of novel psychoactive substances (NPS) necessitates rapid, adaptable analytical protocols.[1] This Application Note details the method development and validation for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine (referred to herein as BMPA-Iso ), a structural analog of substituted benzylamines and phenethylamines.

Due to the unique bromine substitution at the 3-position and the branched isobutyl side chain, this molecule presents specific chromatographic and mass spectrometric challenges. This guide provides a robust Solid Phase Extraction (SPE) protocol using Mixed-Mode Cation Exchange (MCX) and a validated UHPLC-MS/MS method. The presence of the bromine moiety is leveraged here as a critical diagnostic tool, utilizing its distinct isotopic signature (

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful extraction.

| Property | Value (Predicted/Experimental) | Analytical Implication |

| Molecular Formula | Precursor selection.[2] | |

| Exact Mass ( | 242.0544 Da | Primary MRM precursor. |

| Exact Mass ( | 244.0524 Da | Confirmatory precursor (Must match 1:1 ratio). |

| pKa (Amine) | ~9.5 (Basic) | Positive ionization (ESI+) is ideal. Retention on MCX requires pH < 7. |

| LogP | ~3.2 (Lipophilic) | High organic solvent required for elution; susceptible to phospholipid suppression. |

The "Bromine Advantage"

In mass spectrometry, most organic molecules contain only C, H, N, O, resulting in a single dominant monoisotopic peak. Brominated compounds, however, exhibit a "twin peak" signature separated by 2 Da.

-

Strategy: We will monitor transitions for both isotopes. If the signal does not appear in both channels with roughly equal intensity, the detection is a false positive (e.g., matrix interference).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Biological matrices (plasma, urine) contain salts, proteins, and phospholipids that suppress ionization. While Liquid-Liquid Extraction (LLE) is possible, Mixed-Mode Cation Exchange (MCX) is superior here because it locks the basic amine analyte onto the sorbent via two mechanisms: hydrophobic interaction (phenyl ring) and electrostatic attraction (amine group). This allows for a rigorous wash step that LLE cannot match.

Reagents

-

Sorbent: Polymeric MCX (30 mg/1 mL or 96-well plate).

-

Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).

-

Wash 1: 0.1% Formic Acid in Water (Removes proteins/salts).

-

Wash 2: 100% Methanol (Removes neutrals/lipids while analyte stays locked by charge).

-

Elution: 5% Ammonium Hydroxide in Methanol (Neutralizes amine, releasing analyte).

Workflow Diagram

The following diagram illustrates the "Lock and Release" mechanism essential for high purity.

Figure 1: MCX Extraction Logic. The dual-wash system (Aqueous then Organic) ensures only basic compounds remain before elution.

Detailed Protocol

-

Pre-treatment: Dilute 200 µL Plasma/Urine with 200 µL 4% Phosphoric Acid . (Acidification ensures the amine is protonated).

-

Condition: 1 mL MeOH, then 1 mL Water.

-

Load: Apply pre-treated sample at equivalent of 1 mL/min.

-

Wash 1: 1 mL 2% Formic Acid. (Discards hydrophilic interferences).

-

Wash 2: 1 mL 100% Methanol. (Discards hydrophobic neutrals. Analyte remains bound by ionic charge).

-

Elute: 2 x 250 µL 5%

in Methanol. -

Reconstitute: Evaporate to dryness (

, 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).

Instrumental Method (UHPLC-MS/MS)

Chromatographic Conditions

A C18 column with a charged surface or biphenyl phase is recommended to improve peak shape for basic amines.

-

System: Agilent 1290 / Sciex Exion / Waters UPLC.

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or Waters BEH C18.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.5 min: 95% B

-

4.5 min: 95% B

-

4.6 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry (ESI+) Parameters

-

Source: Electrospray Ionization (Positive Mode).[1]

-

Spray Voltage: 3500-4500 V.

-

Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation of BMPA-Iso involves the cleavage of the C-N bond and the loss of the isopropyl group.

| Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | ID | Rationale |

| 242.1 ( | 225.1 | 20 | Quant | Loss of |

| 242.1 ( | 169.0 | 35 | Qual 1 | Tropylium ion (Bromomethylphenyl cation) |

| 244.1 ( | 227.1 | 20 | Qual 2 | Isotope Confirmation (Must match Quant peak RT) |

| 244.1 ( | 171.0 | 35 | Qual 3 | Isotope Confirmation for Tropylium ion |

Data Analysis & Validation Logic

Fragmentation Pathway

Understanding why we see these masses is crucial for defending the data in court or regulatory filings.

Figure 2: Proposed Fragmentation Pathway. The stability of the brominated tropylium ion makes it a robust qualifier.

Validation Criteria (SWGTOX/FDA Guidelines)

-

Linearity:

over 1–1000 ng/mL range. -

Ion Ratio: The ratio of the 242>225 transition to the 244>227 transition should remain within ±20% of the reference standard. This is the primary specificity check.

-

Matrix Effect (ME): Calculate as

.-

Acceptable: 80-120%.

-

If ME < 50%: Indicates suppression. Switch to the MCX protocol defined above or use a stable isotope internal standard (e.g., Amphetamine-D5, as a structural proxy if specific IS is unavailable).

-

Troubleshooting & Optimization

-

Problem: Low sensitivity.

-

Cause: Adsorption to glass vials.

-

Solution: Use polypropylene vials or add 0.5% BSA to the reconstitution solvent to block active sites.

-

-

Problem: Peak tailing.

-

Cause: Interaction of the amine with residual silanols on the column.

-

Solution: Increase Ammonium Formate concentration to 5mM or use a "Charged Surface Hybrid" (CSH) column.

-

-

Problem: "Ghost" peaks in the blank.

-

Cause: Carryover.

-

Solution: Implement a needle wash with 50:25:25 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid.

-

References

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Link

-

Thermo Fisher Scientific. (2022). Solid Phase Extraction Guide: Method Development for Basic Drugs. Link

-

Peters, F. T., et al. (2010). Validation of new methods. Forensic Science International.[3] Link

-

PubChem. (2024). Compound Summary: Brominated Phenethylamine Derivatives. Link (General reference for physicochemical properties).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine. It addresses common challenges and offers practical, field-proven solutions to optimize yield and purity. The information is structured to provide both quick troubleshooting answers and a deeper understanding of the underlying chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems that may arise during the synthesis, which typically proceeds via a multi-step route involving the formation of a key intermediate, 3-bromo-5-methylbenzaldehyde, followed by a reductive amination.

Issue 1: Low Yield in the Grignard Reaction for 3-Bromo-5-methylbenzaldehyde Synthesis

Question: My Grignard reaction to form 3-bromo-5-methylbenzaldehyde from 1,3-dibromo-5-methylbenzene is consistently giving low yields. What are the likely causes and how can I improve it?

Answer: Low yields in Grignard reactions are a frequent challenge, often stemming from the sensitivity of the Grignard reagent to moisture and air. Here’s a breakdown of potential causes and actionable solutions:

-

Causality: Grignard reagents are potent nucleophiles and strong bases, readily reacting with even trace amounts of water or other protic sources.[1][2] The surface of the magnesium metal can also be passivated by a layer of magnesium oxide, which prevents the reaction from initiating.[1]

-

Troubleshooting Steps:

-

Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use to eliminate adsorbed water. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are critical.[1][2][3] It is advisable to use freshly opened bottles of anhydrous solvents or to dry them using appropriate methods.

-

Magnesium Activation: The magnesium turnings must be fresh and have a shiny surface. If the surface appears dull, it is likely oxidized. You can activate the magnesium by:

-

Initiation of the Reaction: The reaction may not start immediately. Gentle heating or sonication can help to initiate the formation of the Grignard reagent. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.[2]

-

Slow Addition of Electrophile: The electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), should be added slowly to the cooled Grignard reagent solution (typically -40 to 10°C) to prevent side reactions.[4]

-

Issue 2: Formation of Biphenyl and Other Coupling Byproducts

Question: I am observing significant amounts of biphenyl-type byproducts in my Grignard reaction mixture. How can I minimize their formation?

Answer: The formation of coupling products, such as biphenyl derivatives, is a known side reaction in Grignard syntheses, particularly at elevated temperatures.[3]

-

Causality: This side reaction, often referred to as Wurtz-type coupling, occurs when the Grignard reagent reacts with the starting aryl halide.[5] Higher concentrations of the aryl halide and elevated temperatures favor this pathway.

-

Troubleshooting Steps:

-

Controlled Temperature: Maintain a low reaction temperature during the formation of the Grignard reagent and the subsequent reaction with the electrophile.

-

Slow Addition of Aryl Halide: Add the solution of 1,3-dibromo-5-methylbenzene in anhydrous ether or THF dropwise to the magnesium turnings. This ensures that the concentration of the aryl halide in the reaction mixture remains low, minimizing the likelihood of coupling.[3]

-

Use of an Entrainment Agent: In some cases, the use of an entrainment agent can help to maintain a steady reflux and a more consistent reaction temperature.

-

Issue 3: Inefficient Reductive Amination and Low Amine Yield

Question: The reductive amination of 3-bromo-5-methylbenzaldehyde with isopropylamine is resulting in a low yield of the target amine. What are the key parameters to optimize?

Answer: Reductive amination is a powerful method for amine synthesis, but its efficiency depends on several factors, including the choice of reducing agent and reaction conditions.[6][7]

-

Causality: The reaction proceeds through the formation of an intermediate imine, which is then reduced to the amine.[6] Incomplete imine formation or the use of a reducing agent that is too harsh can lead to side reactions and reduced yields.

-

Troubleshooting Steps:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is milder and more selective for imines over aldehydes.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[7]

-

pH Control: The formation of the imine is typically favored under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze this step. However, strongly acidic conditions can be detrimental.

-

One-Pot vs. Stepwise Procedure: While one-pot reductive aminations are common, a stepwise approach can sometimes improve yields.[8] This involves forming the imine first, and then adding the reducing agent.

-

Stoichiometry: Using a slight excess of the amine (isopropylamine) can help to drive the equilibrium towards imine formation.

-

| Parameter | Recommendation | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imines.[7][8] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Common solvents for this reaction. |

| Catalyst | Acetic Acid (catalytic amount) | Facilitates imine formation. |

| Temperature | Room Temperature | Generally sufficient for the reaction. |

Issue 4: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final product, 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine, from the reaction mixture. What purification techniques are most effective?

Answer: Purification of amines can be challenging due to their basic nature. A combination of techniques is often necessary to achieve high purity.

-

Causality: The crude product may contain unreacted starting materials, byproducts from side reactions, and residual reagents.

-

Troubleshooting Steps:

-

Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral and acidic impurities.

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

-

Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

-

-

Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is often effective.

-

Crystallization: If the amine is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. It may also be possible to form a crystalline salt (e.g., hydrochloride) which can be purified by recrystallization.[9]

-

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine?

A1: The most prevalent synthetic pathway involves a two-step process:

-

Formation of the Aldehyde: The synthesis typically starts with the preparation of the key intermediate, 3-bromo-5-methylbenzaldehyde. A common method is the Grignard reaction using 1,3-dibromo-5-methylbenzene, magnesium, and a formylating agent like N,N-dimethylformamide (DMF).[4]

-

Reductive Amination: The resulting aldehyde then undergoes a reductive amination with isopropylamine to yield the final product.[6][8]

Q2: Are there alternative methods for synthesizing the 3-bromo-5-methylbenzaldehyde intermediate?

A2: Yes, several alternative routes exist for the synthesis of 3-bromo-5-methylbenzaldehyde:

-

Oxidation of 3-bromo-5-methylbenzyl alcohol: If the corresponding benzyl alcohol is available, it can be oxidized to the aldehyde using various oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

-

Reduction of 3-bromo-5-methylbenzonitrile: The nitrile can be reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[10]

-

From 3-bromo-5-methylbenzoic acid: The carboxylic acid can be converted to the acid chloride and then reduced to the aldehyde using a suitable reducing agent (e.g., Rosenmund reduction).[11]

Q3: Can I use other reducing agents for the reductive amination step?

A3: While sodium triacetoxyborohydride is often preferred, other reducing agents can be used. Sodium borohydride (NaBH₄) can be effective, but it can also reduce the starting aldehyde, leading to the corresponding alcohol as a byproduct.[7] Catalytic hydrogenation over a palladium or platinum catalyst is another option, although it may require more specialized equipment.[6]

Q4: How can I confirm the identity and purity of my final product?